5,5-二甲基噻唑烷-4-羧酸

描述

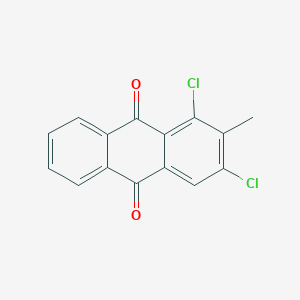

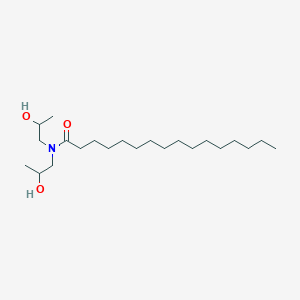

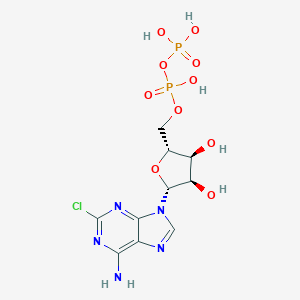

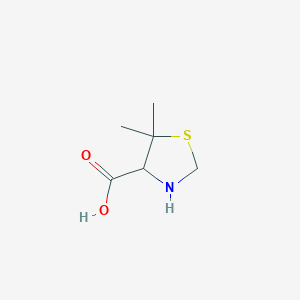

5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is a compound that has been studied in various contexts due to its structural similarity to amino acids and its potential as a degradation product of penicillin. It has been investigated for its stability, reactivity, and its role in chemical reactions, particularly in relation to its potential occurrence as a degradation product of penicillin . Additionally, DTC has been examined as a proline analog with restricted conformation, providing insights into its spectroscopic properties and lack of intramolecular hydrogen bonding in certain peptide derivatives .

Synthesis Analysis

The synthesis of DTC and related compounds has been explored through various methods. For instance, the reaction of D-penicillamine with benzaldehyde yielded 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid, with the structure determined by X-ray diffraction . Moreover, the synthesis of enantiomers of related compounds, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been achieved from L-alanine, demonstrating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of DTC and its derivatives has been characterized using various techniques, including X-ray crystallography and spectroscopy. For example, the X-ray crystal structure of bis((S)-5,5-dimethylthiazolidine-4-carboxylic acid) protium chloride hydrate revealed the presence of two zwitterion molecules bridged through a proton, forming a very short hydrogen bond . Additionally, the structure of 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid was determined by single crystal X-ray diffraction, providing insights into the conformation of the thiazolidine ring and intermolecular hydrogen bonding .

Chemical Reactions Analysis

DTC has been involved in various chemical reactions, such as the intermolecular cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids, leading to the synthesis of pyrrolo[1,2-c]thiazole derivatives . Additionally, the oxidative dimerization of titanium(IV) enolates derived from related esters has been used to synthesize thiazolo[5,4-d]thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of DTC have been studied, including its stability under various conditions. For instance, DTC has been shown to hydrolyze into N-formyl-D-penicillamine with a half-life of 3 to 4 minutes under certain conditions, suggesting it is unlikely to be an end product resulting from the cleavage of benzylpenicillin by DD-carboxypeptidase . The lack of intramolecular hydrogen bonding in a simple peptide derivative of DTC has been demonstrated through spectroscopic evidence, indicating its distinct behavior in nonpolar solvents .

科学研究应用

生物催化剂受羧酸抑制

羧酸,包括5,5-二甲基噻唑烷-4-羧酸,已被确定为对某些微生物如大肠杆菌和酿酒酵母具有抑制作用的抑制剂,特别是在发酵生产的背景下。它们的抑制效果非常显著,以至于一些羧酸被用作食品防腐剂。这些酸会损害细胞膜并降低微生物内部pH,影响微生物产生所需的生物可再生燃料和化学品的产量。了解这种抑制的机制可以帮助在工业应用中进行更强大微生物菌株的代谢工程(Jarboe et al., 2013)。

噻唑烷衍生物在生物应用中的应用

噻唑烷基团,包括5,5-二甲基噻唑烷-4-羧酸,由于其药理学特性而成为广泛研究的焦点。这些化合物存在于各种天然和生物活性化合物中,硫增强了它们的药理学特性。噻唑烷衍生物展示了多样的生物活性,如抗癌、抗癫痫、抗菌、抗炎和抗氧化活性。采用各种合成方法,包括绿色化学,以改善它们的药理学特性,重点是开发多功能药物(Sahiba et al., 2020)。

噻唑烷骨架在药物发现中的作用

噻唑烷骨架,是5,5-二甲基噻唑烷-4-羧酸的一部分,在药物发现中扮演着关键角色。海达嗪,一种非芳香性的五元杂环,展示了多种生物和药理活性,使其在药物化学中具有重要意义。海达嗪骨架在合成非天然氨基酸及其共轭物方面的多功能性,具有潜在的医学应用,值得注意。合成方法及其在治疗和农药应用中的意义突显了这类化合物的重要性(Shaikh et al., 2023)。

安全和危害

DTC is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

属性

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQFSDIECYOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902718 | |

| Record name | NoName_3267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethylthiazolidine-4-carboxylic acid | |

CAS RN |

15260-83-0, 39254-94-9 | |

| Record name | 5,5-Dimethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15260-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine-4-carboxylic acid, 5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039254949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15260-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)

![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)